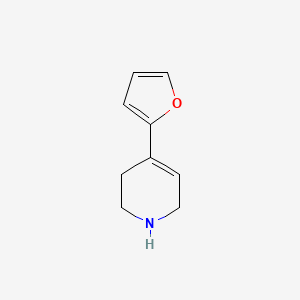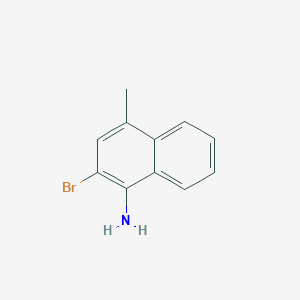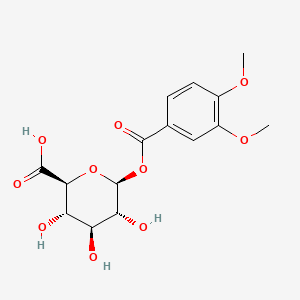
Veratric Acid Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veratric Acid Glucuronide is a glucuronide conjugate of veratric acid, a naturally occurring phenolic acid found in various plants Glucuronidation is a metabolic process where glucuronic acid is added to substances, enhancing their solubility and facilitating their excretion from the body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Veratric Acid Glucuronide can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of UDP-glucuronosyltransferases (UGTs) which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to veratric acid. This reaction typically occurs under mild conditions, such as physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation or recombinant enzyme systems. These methods are advantageous due to their specificity and efficiency. The use of engineered microorganisms or cell-free enzyme systems can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Veratric Acid Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off by β-glucuronidases. This reaction is crucial for the release of the active aglycone, veratric acid.
Common Reagents and Conditions:
Hydrolysis: β-glucuronidases are commonly used to catalyze the hydrolysis of this compound. This reaction typically occurs under acidic to neutral pH conditions.
Oxidation and Reduction: While less common, veratric acid itself can undergo oxidation and reduction reactions, which may indirectly affect the glucuronide form.
Major Products Formed: The primary product of hydrolysis is veratric acid, which retains the biological activity of the parent compound.
Applications De Recherche Scientifique
Veratric Acid Glucuronide has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying glucuronidation processes and the stability of glucuronide conjugates.
Biology: The compound is used to investigate the role of glucuronidation in detoxification and metabolism.
Medicine: this compound is studied for its potential therapeutic effects, particularly in cancer research.
Industry: The compound is utilized in the development of drug delivery systems, where glucuronidation can enhance the solubility and bioavailability of therapeutic agents.
Mécanisme D'action
The mechanism of action of Veratric Acid Glucuronide involves its hydrolysis to release veratric acid, which then exerts its biological effects. Veratric acid has been shown to modulate various molecular targets and pathways, including:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Veratric acid inhibits the production of pro-inflammatory cytokines and mediators.
Apoptotic Pathways: It induces apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Comparaison Avec Des Composés Similaires
Ferulic Acid Glucuronide: Similar to Veratric Acid Glucuronide, this compound is a glucuronide conjugate of ferulic acid and shares similar antioxidant and anti-inflammatory properties.
Syringic Acid Glucuronide: Another phenolic acid glucuronide, known for its antioxidant activity.
Vanillic Acid Glucuronide: This compound is structurally similar and exhibits comparable biological activities.
Uniqueness: this compound is unique due to its specific metabolic and pharmacokinetic properties. Its ability to release veratric acid upon hydrolysis makes it a valuable compound for targeted therapeutic applications, particularly in cancer treatment.
Propriétés
Formule moléculaire |
C15H18O10 |
|---|---|
Poids moléculaire |
358.30 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-(3,4-dimethoxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H18O10/c1-22-7-4-3-6(5-8(7)23-2)14(21)25-15-11(18)9(16)10(17)12(24-15)13(19)20/h3-5,9-12,15-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,15-/m0/s1 |
Clé InChI |
QQHYYHJSWRVMAM-HJHSNUOESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


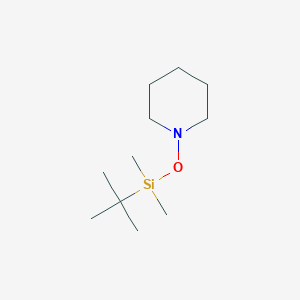
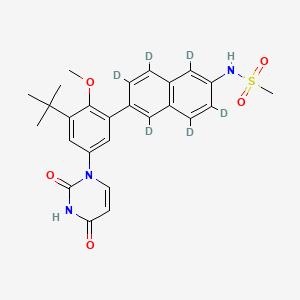


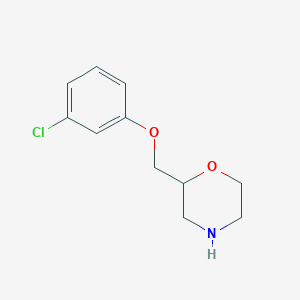



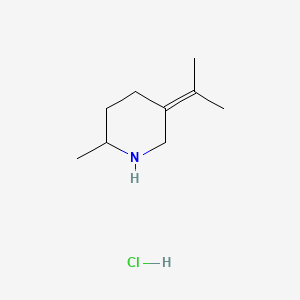
![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
